ATG12-ATG3 inhibitor 1

Autophagy Protein-Protein Interaction Binding Affinity

Broad-spectrum autophagy inhibitors confound experimental interpretation by acting at distinct pathway nodes. ATG12-ATG3 inhibitor 1 (compound 189) solves this by selectively disrupting the ATG12-ATG3 protein-protein interaction essential for LC3 lipidation, without engaging kinase or lysosomal pathways. - Direct binding to ATG12 (KD ≈ 5 µM) with validated inhibition of LC3B puncta formation (IC50 9.3 µM) - CK2 kinase off-target liability systematically eliminated during SAR optimization from the parent hit silmitasertib - Published SAR map of 150+ analogues enables rational medicinal chemistry campaigns Supplied with comprehensive CoA; global shipping available.

Molecular Formula C18H17NO3S
Molecular Weight 327.4 g/mol
Cat. No. B491413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATG12-ATG3 inhibitor 1
Molecular FormulaC18H17NO3S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O)C
InChIInChI=1S/C18H17NO3S/c1-12-7-10-18(13(2)11-12)23(21,22)19-16-8-9-17(20)15-6-4-3-5-14(15)16/h3-11,19-20H,1-2H3
InChIKeyBUAHBIAKRIDOHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATG12-ATG3 Inhibitor 1 Overview


ATG12-ATG3 inhibitor 1 (CAS 333351-38-5), also designated compound 189, is a small-molecule probe that selectively disrupts the protein-protein interaction (PPI) between autophagy-related protein 12 (ATG12) and the E2-like enzyme ATG3 [1]. Identified from a high-throughput screen of 41,161 compounds and subsequently optimized through systematic structure-activity relationship (SAR) studies, this naphthalene-sulfonamide derivative exhibits direct binding to ATG12 with a dissociation constant (KD) of approximately 5 µM and inhibits autophagosome formation in cells with an IC50 of 9.3 µM [2]. Its molecular architecture (C18H17NO3S; MW 327.4) targets a critical catalytic step in LC3 lipidation without engaging kinase or lysosomal pathways, establishing it as a pathway-selective autophagy inhibitor [3].

Why ATG12-ATG3 Inhibitor 1 Is Irreplaceable


Generic substitution with broad-spectrum autophagy inhibitors such as chloroquine or PI3K/mTOR modulators fails because these agents operate at distinct nodes within the autophagy pathway—lysosomal neutralization and upstream signaling, respectively—yielding fundamentally different mechanistic profiles and confounding experimental interpretation . Even within the same target class, close structural analogs (e.g., ATG12-IN-1/compound 4) exhibit divergent binding kinetics, selectivity windows, and cellular efficacy profiles that are not interchangeable without revalidation [1]. Compound 189's established direct binding to ATG12 (KD ≈ 5 µM), validated functional inhibition of LC3B puncta formation (IC50 9.3 µM), and documented selectivity over CK2 kinase—the off-target liability of its parent hit silmitasertib—constitute a validated, publication-backed performance specification that generic alternatives do not meet [2][3]. Substitution introduces uncontrolled variables that compromise experimental reproducibility and weaken procurement justification.

ATG12-ATG3 Inhibitor 1 Differentiation Evidence


Direct ATG12 Binding vs ATG12-IN-1

Compound 189 binds directly to ATG12 with a dissociation constant (KD) of approximately 5 µM as determined by surface plasmon resonance (SPR) [1]. In contrast, ATG12-IN-1 (compound 4) has no published binding affinity data or direct target engagement evidence—only a reported functional IC50 of 9 µM from cellular assays [2]. The absence of validated direct binding data for ATG12-IN-1 introduces mechanistic ambiguity and precludes confident SAR extrapolation.

Autophagy Protein-Protein Interaction Binding Affinity SPR Direct Target Engagement

Autophagosome Inhibition vs Chloroquine

Compound 189 inhibited GFP-LC3B puncta formation in HEK293 cells with an IC50 of 9.3 µM, directly quantifying its capacity to block autophagosome biogenesis at the ATG12-ATG3 conjugation step [1]. In contrast, chloroquine inhibits autophagy indirectly by neutralizing lysosomal pH, which traps LC3B-II on autophagosomes and elevates—rather than reduces—LC3B puncta counts . This mechanistic divergence makes chloroquine unsuitable as a functional substitute for experiments requiring specific blockade of early autophagosome formation.

Autophagy Flux LC3B Puncta Autophagosome Formation Cellular Assay Selective Autophagy Inhibition

Selective Cytotoxicity in Autophagy-Addicted Cancer Cells

Compound 189 exhibits selective growth inhibition of autophagy-addicted tumor cells (e.g., PANC-1 and MIA PaCa-2 pancreatic cancer lines) while sparing non-autophagy-addicted cells [1]. ATG12-IN-1 (compound 4) lacks published selective cytotoxicity profiling data in comparable models [2]. This selectivity window is not observed with broad-spectrum autophagy inhibitors like chloroquine, which exert cytotoxic effects irrespective of autophagy dependence [3].

Autophagy Addiction Selective Cytotoxicity Cancer Cell Growth Inhibition Pancreatic Cancer Tumor Cell Viability

IL-1β Suppression Without Lysosomal Disruption

Compound 189 inhibits LPS-induced IL-1β secretion from PMA-differentiated THP-1 macrophage-like cells [1]. This anti-inflammatory effect is achieved without the lysosomal disruption characteristic of chloroquine, which itself modulates cytokine secretion via lysosomal pH alteration and TLR9 antagonism . The ability to suppress autophagy-dependent secretion while preserving lysosomal integrity represents a therapeutically relevant differentiation for inflammatory disease models.

IL-1β Secretion Autophagy-Dependent Secretion Macrophage Inflammation Non-Canonical Autophagy

CK2 Off-Target Elimination vs Silmitasertib

Systematic SAR optimization transformed silmitasertib, a potent casein kinase 2 (CK2) inhibitor, into compound 189, which retains ATG12-ATG3 PPI inhibitory activity while eliminating the CK2 kinase off-target liability [1]. The SAR study characterized over 150 analogues, mapping the structural determinants that uncouple PPI disruption from kinase inhibition [2]. ATG12-IN-1 (compound 4) lacks published kinase selectivity profiling data against CK2 or other kinases [3].

Kinase Selectivity CK2 Inhibition Off-Target Profiling SAR Optimization Silmitasertib

Defined SAR Path vs Uncharacterized ATG12-IN-1

The 2024 SAR study characterized over 150 analogues of compound 189, defining the hydrophobic "plug," polar "claw," and polarity-tuning handles that govern potency and selectivity [1]. This published SAR map provides a validated starting point for further optimization and ensures reproducibility of synthetic and biological outcomes [2]. In contrast, ATG12-IN-1 (compound 4) has no published SAR study or analogue series characterization, limiting its utility for medicinal chemistry campaigns or tool compound development [3].

SAR Medicinal Chemistry Chemical Probe Scaffold Optimization Synthetic Tractability

ATG12-ATG3 Inhibitor 1 Applications


Autophagy Dependency Mapping in Pancreatic Cancer

Employ ATG12-ATG3 inhibitor 1 to interrogate autophagy addiction in PANC-1 and MIA PaCa-2 pancreatic ductal adenocarcinoma cells, where its selective cytotoxicity against autophagy-dependent tumor cells (9.3 µM IC50 for LC3B puncta inhibition) enables clean differentiation between autophagy-addicted and non-addicted populations [1]. This application is supported by published data showing compound 189 selectively inhibits growth of autophagy-addicted cancer cells without affecting non-addicted lines [1].

Non-Canonical Autophagy-Dependent Cytokine Secretion

Utilize compound 189 to block autophagy-dependent IL-1β secretion in macrophage-like THP-1 cells stimulated with LPS, enabling mechanistic studies of non-canonical secretion pathways without the confounding lysosomal disruption associated with chloroquine [1]. The compound's documented suppression of IL-1β secretion and preservation of lysosomal integrity make it ideal for inflammatory disease models where pathway-specific intervention is required [2].

Medicinal Chemistry Optimization and Probe Development

Leverage the published SAR map of over 150 analogues and defined structural determinants (hydrophobic "plug," polar "claw") to guide rational design of next-generation ATG12-ATG3 PPI inhibitors [3][2]. Compound 189 serves as a validated starting scaffold with well-characterized synthetic tractability, enabling medicinal chemistry campaigns to improve potency, selectivity, and pharmacokinetic properties beyond the micromolar range [3].

CK2-Independent Autophagy Target Validation

Employ compound 189 in experiments requiring specific ATG12-ATG3 PPI disruption without CK2 kinase off-target effects, which were systematically eliminated during SAR optimization from the parent hit silmitasertib [3]. This clean pharmacological profile supports target validation studies where kinase-mediated confounding phenotypes would otherwise compromise data interpretation [3].

Technical Documentation Hub

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